1-Amino-1-cyclopentanecarboxamide chemical structure and CAS number
1-Amino-1-cyclopentanecarboxamide chemical structure and CAS number
This technical guide provides a comprehensive overview of 1-Amino-1-cyclopentanecarboxamide, including its chemical structure, CAS number, physicochemical properties, synthesis, and potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity and Structure
1-Amino-1-cyclopentanecarboxamide is a cyclic amino acid derivative. Its core structure consists of a five-membered cyclopentane ring substituted with both an amino group and a carboxamide group at the same carbon atom.
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IUPAC Name: 1-aminocyclopentane-1-carboxamide[1]
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CAS Number: 17193-28-1[1]
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Molecular Formula: C₆H₁₂N₂O[1]
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Molecular Weight: 128.17 g/mol [1]
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Chemical Structure:
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2D Structure:
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3D Conformer:
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Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 1-Amino-1-cyclopentanecarboxamide is presented below.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 95-96 °C (from acetone/pentane) | [2] |
| Boiling Point (Predicted) | 301.5 ± 21.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.132 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 16.14 ± 0.20 | [2] |
| XLogP3 | -1.0 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 128.094963011 Da | [1] |
| Monoisotopic Mass | 128.094963011 Da | [1] |
| Topological Polar Surface Area | 69.1 Ų | [1] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Features and Data Source |
| ¹H NMR | Available from ChemicalBook.[3] |
| IR | Available from ChemicalBook.[3] |
| Mass Spectrum | Available from ChemicalBook.[3] |
Synthesis
Proposed Synthetic Pathway
A likely two-step synthesis would involve:
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Strecker Synthesis of 1-Aminocyclopentane-1-carbonitrile: Reaction of cyclopentanone with an alkali metal cyanide and ammonium chloride.
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Hydrolysis of the Nitrile: Partial hydrolysis of the resulting 1-aminocyclopentane-1-carbonitrile to the corresponding carboxamide.
Caption: Proposed two-step synthesis of 1-Amino-1-cyclopentanecarboxamide.
Experimental Protocol: Synthesis of 1-Aminocyclopentane-1-carbonitrile (Step 1)
This protocol is adapted from the synthesis of related aminonitriles.
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To a stirred solution of sodium cyanide and ammonium chloride in aqueous ammonia, add cyclopentanone dropwise at room temperature.
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Continue stirring the reaction mixture for an extended period (e.g., 24-72 hours) to ensure the completion of the Strecker reaction.
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Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
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Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate).
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Remove the solvent under reduced pressure to yield the crude 1-aminocyclopentane-1-carbonitrile.
Experimental Protocol: Hydrolysis to 1-Amino-1-cyclopentanecarboxamide (Step 2)
This is a generalized protocol for the controlled hydrolysis of a nitrile.
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Treat the crude 1-aminocyclopentane-1-carbonitrile with a controlled amount of a hydrolyzing agent. This could involve the use of a mineral acid or a base under carefully controlled temperature and reaction time to favor the formation of the amide over the carboxylic acid.
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Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
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Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.
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Purify the crude product by recrystallization or column chromatography to obtain 1-Amino-1-cyclopentanecarboxamide.
Biological Activity and Potential Applications
While direct and extensive biological data for 1-Amino-1-cyclopentanecarboxamide is limited in the public domain, available information suggests potential therapeutic applications, primarily as a neutral endopeptidase (NEP) inhibitor and in the context of anticancer research.
Neutral Endopeptidase (NEP) Inhibition
The hydrochloride salt of 1-Amino-1-cyclopentanecarboxamide is reported to be a potent and selective inhibitor of neutral endopeptidase (NEP), also known as neprilysin.[6] NEP is a zinc-dependent metalloprotease that degrades a variety of signaling peptides.[7][8] By inhibiting NEP, the levels of these peptides can be increased, leading to various physiological effects. This suggests potential therapeutic use in conditions like migraine.[6]
NEP plays a crucial role in cardiovascular and renal function by degrading natriuretic peptides (e.g., ANP and BNP), which have vasodilatory and natriuretic effects.[9] Inhibition of NEP leads to an increase in the levels of these peptides, which can be beneficial in conditions like heart failure.[9][10]
Furthermore, NEP can modulate growth factor signaling pathways. For instance, it can inhibit the transactivation of the insulin-like growth factor receptor (IGF-IR) and the subsequent activation of the Akt cell survival pathway, which is often implicated in cancer progression.[3]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Cas 17193-28-1,1-AMINO-1-CYCLOPENTANECARBOXAMIDE | lookchem [lookchem.com]
- 3. Neutral endopeptidase inhibits neuropeptide-mediated transactivation of the insulin-like growth factor receptor-Akt cell survival pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-AMINO-1-CYCLOPENTANECARBOXAMIDE | 17193-28-1 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Signal pathway involved in increased expression of neutral endopeptidase 24.11 by gonadotropin releasing hormone in choriocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neutral endopeptidase: Significance and symbolism [wisdomlib.org]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Neutral endopeptidase inhibition and the natriuretic peptide system: an evolving strategy in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term treatment with neutral endopeptidase inhibitor improves cardiac function and reduces natriuretic peptides in rats with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
